molecular formula C10H11IN2 B1411369 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1597421-43-6

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1411369
CAS No.: 1597421-43-6
M. Wt: 286.11 g/mol
InChI Key: IGWBQNOQVXSZCI-UHFFFAOYSA-N
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Description

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure with an iodine atom at the 3-position and an isopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of a pyrrolo[3,2-c]pyridine precursor. One common method is the reaction of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atom.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a phenyl-substituted pyrrolo[3,2-c]pyridine derivative.

Scientific Research Applications

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The iodine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The pyrrolo[3,2-c]pyridine core can interact with various biological pathways, potentially modulating signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1H-pyrrolo[2,3-b]pyridine: Another iodinated pyrrolo[3,2-c]pyridine derivative with similar chemical properties.

    3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: A compound with a triisopropylsilanyl group instead of an isopropyl group.

    6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine: A related compound with a chlorine atom at the 6-position.

Uniqueness

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both an iodine atom and an isopropyl group, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and as a candidate for drug development.

Biological Activity

3-Iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an iodine atom and an isopropyl group attached to the pyrrolo[3,2-c]pyridine framework. Its molecular formula is C10_{10}H10_{10}I1_{1}N1_{1}, with a molecular weight of approximately 244.03 g/mol. The presence of halogen atoms in its structure contributes to its unique reactivity and biological interactions.

Research indicates that this compound may function as a negative allosteric modulator in various biochemical pathways. This means it can bind to a site other than the active site on a receptor or enzyme, thereby altering the activity of that target without directly blocking it. Studies have shown that it affects dopamine receptors, demonstrating both affinity and cooperativity with dopamine binding .

Enzyme Inhibition

One of the significant biological activities of this compound is its role in enzyme inhibition. It has been shown to interact with various enzymes involved in cancer pathways, particularly those linked to the HGF/MET signaling pathway. This pathway is crucial in many types of cancers, making it a target for therapeutic intervention .

Receptor Modulation

The compound has been studied for its effects on dopamine receptors (D2_{2}R and D3_{3}R). It exhibits a selective binding profile that suggests potential therapeutic applications in neuropharmacology. For instance, it has been found to decrease dopamine potency while also reducing maximal responses in certain assays, indicating its role as a negative modulator .

Table 1: Biological Activity Data

Activity TypeTargetAffinity (KB_B)Cooperativity (α)Reference
Enzyme InhibitionHGF/MET PathwayNot specifiedNot specified
Receptor ModulationD2_{2}R14 μM0.31
Receptor ModulationD3_{3}R13 μM0.29

Case Studies

Case Study 1: Cancer Therapeutics
In a study focused on the HGF/MET signaling pathway, derivatives of pyrrolo[3,2-c]pyridine were evaluated for cytotoxic activity against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

Case Study 2: Neuropharmacological Applications
Another investigation assessed the effects of this compound on dopamine receptor signaling. The compound was shown to modulate dopamine efficacy differently across various signaling endpoints, indicating its complex role in neuropharmacology .

Properties

IUPAC Name

3-iodo-1-propan-2-ylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN2/c1-7(2)13-6-9(11)8-5-12-4-3-10(8)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWBQNOQVXSZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1C=CN=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 3-iodo-1H-pyrrolo[3,2-c]pyridine (Preparation 47, 82 g, 340 mmol) and cesium carbonate (164 g, 504 mmol) in DMF (650 mL) was added 2-iodopropane (30.7 mL, 307 mmol) dropwise over 25 minutes at room temperature and the reaction was stirred for 6 hours. The reaction was poured into water (500 mL), stirred for 10 minutes and extracted into EtOAc (4×350 mL). The organic layers were combined, washed with brine, passed through a phase separation cartridge and concentrated in vacuo. The residue was purified using silica gel column chromatography eluting with DCM followed by 50% EtOAc in DCM to afford the title compound as a pale brown gum (93 g, 61%).
Quantity
82 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
164 g
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
30.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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